(2-Isopropylthiazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKAJPDGXQGBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isopropylthiazol 5 Yl Methanol
Historical Perspectives and Foundational Syntheses of Thiazole (B1198619) Rings Relevant to the Compound's Structure
The chemistry of thiazoles is built upon several foundational named reactions that have enabled the construction of the heterocyclic ring system for over a century. These methods remain relevant for their robustness and versatility.
The Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887, is arguably the most common and versatile method for thiazole formation. youtube.comsynarchive.comchemicalbook.com It involves the cyclocondensation reaction between an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) and a thioamide. youtube.comencyclopedia.pubchemhelpasap.com The reaction mechanism begins with an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. encyclopedia.pubchemhelpasap.comnih.gov This method allows for the introduction of a wide variety of substituents at positions 2, 4, and 5 of the thiazole ring by choosing appropriately substituted starting materials. encyclopedia.pub
The Gabriel synthesis of thiazoles, introduced in 1910, involves the reaction of α-acylamino ketones with a thionating agent, typically phosphorus pentasulfide or Lawesson's reagent. chemicalbook.comencyclopedia.pubresearchgate.net This process dehydrates and sulfurizes the intermediate to form the thiazole ring, commonly yielding 2,5-disubstituted products. chemicalbook.com
The Cook-Heilbron synthesis , discovered in 1947, is a notable method for producing 5-aminothiazoles. wikipedia.org It proceeds by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com This reaction was significant as it provided access to 5-aminothiazoles, which were previously a relatively unknown class of compounds. wikipedia.org
| Synthesis Method | Key Reactants | Typical Product | Year Established |
| Hantzsch Synthesis | α-Halocarbonyl + Thioamide | 2,4- and/or 5-Substituted Thiazoles | 1887 |
| Gabriel Synthesis | α-Acylamino Ketone + P₂S₅ | 2,5-Disubstituted Thiazoles | 1910 |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazoles | 1947 |
Contemporary Synthetic Routes to (2-Isopropylthiazol-5-yl)methanol
The synthesis of the specific target molecule, this compound, is a multi-step process that involves forming the thiazole ring and then installing the correct functional groups at the C2 and C5 positions.
Modern approaches to building the thiazole core often employ variations of the classic Hantzsch synthesis due to its reliability and the commercial availability of diverse starting materials. bepls.com The reaction can be adapted to introduce the specific substituents required for this compound. The general strategy involves the reaction of a thioamide, which will form the N1-C2-S part of the ring, with an α-halocarbonyl compound, which provides the C4-C5 and associated carbon backbone.
In the context of a Hantzsch-type synthesis, the substituent at the 2-position of the thiazole ring is determined by the choice of the thioamide reactant. To introduce an isopropyl group at the C2 position, 2-methylpropanethioamide (isobutyrothioamide) is the required starting material. This thioamide can be prepared from the corresponding amide, isobutyramide (B147143), by treatment with a thionating agent like phosphorus pentasulfide.
This thioamide is then reacted with a suitable α-halocarbonyl component, such as 1,3-dichloroacetone, to initiate the ring-forming cyclocondensation. This approach directly installs the isopropyl group at the desired C2 position of the newly formed thiazole ring.
Functionalizing the C5 position to introduce a methanol (B129727) group (-CH₂OH) is typically a two-step process performed after the formation of the 2-isopropylthiazole (B97041) core.
Introduction of a Formyl Group: The C5 position of the thiazole ring is electron-rich and thus susceptible to electrophilic substitution. pharmaguideline.com The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. thieme-connect.deorganic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov Treating 2-isopropylthiazole with the Vilsmeier reagent introduces a formyl group (-CHO) selectively at the C5 position, yielding the intermediate 2-isopropylthiazole-5-carbaldehyde (B1439283) . sigmaaldrich.com
Reduction to the Alcohol: The final step is the reduction of the aldehyde group in 2-isopropylthiazole-5-carbaldehyde to the primary alcohol. This transformation is readily achieved using standard reducing agents. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695). Alternatively, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) can be used to ensure complete conversion to the target compound, This compound . prepchem.comvulcanchem.com
Advanced Synthetic Approaches and Innovations in Compound Preparation
Research in organic synthesis continually seeks to develop more efficient, selective, and environmentally benign methods. Thiazole synthesis has benefited from these advancements, particularly through the exploration of novel catalytic systems.
While the synthesis of this compound can be achieved through classical methods, modern catalytic approaches offer significant advantages for the synthesis of related 2,5-disubstituted thiazoles. These methods can improve yields, reduce reaction times, and proceed under milder conditions.
Heterogeneous Catalysis: To create greener reaction conditions, solid-supported catalysts have been developed. For instance, silica-supported tungstosilisic acid has been used as a reusable, efficient, and environmentally friendly catalyst for one-pot, three-component Hantzsch thiazole syntheses, often accelerated by ultrasonic irradiation. nih.gov
Copper and Rhodium Catalysis: A novel sequential catalytic process for synthesizing 2,5-disubstituted thiazoles has been developed. It begins with a copper(I)-catalyzed cycloaddition of a terminal alkyne and a sulfonyl azide (B81097) to form a triazole intermediate. This is followed by a rhodium(II)-catalyzed reaction with a thionoester, which rearranges and aromatizes to the final thiazole product. organic-chemistry.orgnih.govthieme-connect.com This method provides access to thiazoles that are difficult to make via the traditional Hantzsch route. organic-chemistry.org
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pre-formed thiazole rings. These methods allow for the regioselective introduction of various substituents at specific positions, offering a flexible route to highly substituted thiazoles that might be otherwise difficult to access. encyclopedia.pub
| Catalyst System | Reaction Type | Advantages |
| Silica-Supported Tungstosilisic Acid | Hantzsch Synthesis | Reusable, environmentally benign, high yields, compatible with ultrasound. nih.gov |
| Copper(I) / Rhodium(II) | Cycloaddition/Rearrangement | Access to 2,5-disubstituted thiazoles not easily made by Hantzsch, one-pot procedure. organic-chemistry.orgthieme-connect.com |
| Palladium(II) Acetate | Cross-Coupling | High regioselectivity for functionalizing specific positions on the thiazole ring. encyclopedia.pub |
| Calcium(II) Triflate | Cyclization | Utilizes inexpensive and earth-abundant metal, activates propargyl alcohols for reaction with thioamides. |
Application of Green Chemistry Principles in Synthetic Design and Process Optimization
The synthesis of this compound can be significantly improved by incorporating the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. A plausible and common route for constructing the core thiazole ring is the Hantzsch thiazole synthesis. nih.gov This methodology can be adapted to be more environmentally benign.
Key green chemistry strategies applicable to the synthesis include:
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. For the Hantzsch synthesis of the thiazole precursor, solvents like ethanol or even water can be employed. mdpi.com These solvents are less toxic and have a smaller environmental footprint compared to halogenated hydrocarbons.
Catalyst Selection: The use of reusable, heterogeneous catalysts is a cornerstone of green chemistry. For instance, silica-supported tungstosilicic acid has been demonstrated as an effective and recyclable catalyst for Hantzsch-type reactions, offering high yields under milder conditions. mdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasonic techniques represent energy-efficient alternatives to conventional heating. mdpi.com These methods can dramatically shorten reaction times, reduce energy consumption, and often lead to higher product yields by minimizing side reactions. For example, a three-component, one-pot synthesis of thiazole derivatives has been successfully achieved with high yields using ultrasonic irradiation. mdpi.comorganic-chemistry.org
Atom Economy: The Hantzsch synthesis is a multi-component reaction, which is inherently more atom-economical than linear synthetic sequences that involve multiple protection and deprotection steps. wikipedia.org By carefully selecting the starting materials, such as 2-isopropylthioacetamide and a suitable C3 fragment like 1,3-dichloroacetone, the desired scaffold can be constructed efficiently.
The reduction of a precursor, such as a thiazole-5-carboxylic acid ester, to the final alcohol product can also be optimized. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, exploring catalytic hydrogenation with greener catalysts and solvents is an active area of research to minimize waste and improve safety. Furthermore, the broader production of methanol, a key chemical building block, is itself undergoing a green revolution, with significant research into its sustainable production from CO₂ and biomass. researchgate.netmdpi.comresearchgate.netyoutube.com
Implementation of Flow Chemistry Techniques for Scalable and Continuous Production
Advantages of Flow Chemistry:
Enhanced Safety: The Hantzsch reaction can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, preventing thermal runaways and improving the safety profile of the process. uc.pt
Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more straightforward and predictable than scaling up batch reactors.
Increased Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and purity. nih.gov For example, the continuous flow synthesis of β-ketothiazoles has been shown to produce excellent yields (up to 91%) with very short reaction times. nih.gov
Automation and Integration: Flow systems can be automated and integrated into multi-step sequences. A complex molecule can be synthesized through several consecutive steps without the need to isolate and purify intermediates, saving time, resources, and reducing waste. nih.gov
A potential flow process for a precursor to this compound would involve pumping solutions of 2-isopropylthioacetamide and an appropriate α-halocarbonyl electrophile through a heated reactor coil. The product stream would emerge continuously and could be directed into a subsequent reactor for the next synthetic step or to an in-line purification module. uc.ptnih.gov
Mechanistic Investigations of Key Synthetic Steps Towards this compound
Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is fundamental for optimizing reaction conditions and maximizing yield and purity. The key steps are the formation of the thiazole ring and the conversion of the C5-substituent to the hydroxymethyl group.
Elucidation of Reaction Pathways and Energy Landscapes
The most common pathway for forming the thiazole ring is the Hantzsch synthesis. nih.gov The generally accepted mechanism proceeds as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom from the thioamide (e.g., 2-isopropylthioacetamide) on the α-carbon of the halocarbonyl compound (e.g., 1,3-dichloroacetone). nih.gov This is an Sₙ2 reaction that displaces the halide ion.
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular nucleophilic addition where the nitrogen atom attacks the carbonyl carbon.
Dehydration: This cyclization forms a five-membered hydroxythiazoline intermediate, which is typically unstable. nih.gov This intermediate readily undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring. mdpi.com
If the synthesis proceeds via a C5-ester precursor, the final step is its reduction. The pathway for reduction with a hydride reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion on the ester's carbonyl carbon, followed by the departure of the alkoxy leaving group to form an aldehyde intermediate. This aldehyde is then immediately reduced by another equivalent of the hydride reagent to the primary alcohol.
Identification and Characterization of Reactive Intermediates and Transition States
Several key reactive intermediates are formed during the Hantzsch synthesis. The primary intermediates are the initial S-alkylated acyclic thioimidate and the subsequent cyclic hydroxythiazoline. nih.gov While often transient, these intermediates can sometimes be isolated under specific conditions, providing evidence for the proposed reaction pathway.
In the synthesis of the thioamide precursor itself, such as the conversion of isobutyramide to 2-isopropylthioacetamide using Lawesson's reagent, the reaction proceeds through a dissociative mechanism. The Lawesson's reagent dimer is in equilibrium with a highly reactive dithiophosphine ylide (R-PS₂). wikipedia.orgalfa-chemistry.comorganic-chemistry.org This ylide is the active thionating agent that reacts with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. The collapse of this intermediate, driven by the formation of a very stable P=O bond, yields the desired thioamide. organic-chemistry.org
Kinetic Studies to Understand Reaction Rates and Rate-Determining Steps
Kinetic studies of the Hantzsch thiazole synthesis reveal that it is typically a second-order reaction, with the rate being dependent on the concentrations of both the thioamide and the α-halocarbonyl compound. The rate-determining step can vary depending on the specific reactants and conditions but is often the initial nucleophilic attack of the sulfur atom or the subsequent cyclization step. The final dehydration step is usually fast.
For the reduction of an ester precursor with LiAlH₄, the reaction is generally very fast. The rate is influenced by factors such as the steric hindrance around the carbonyl group and the solvent used.
Influence of Reaction Conditions on Reaction Mechanisms
Reaction conditions have a profound impact on the mechanism, rate, and outcome of the synthesis.
Solvent: The polarity of the solvent can influence the rates of the steps in the Hantzsch synthesis. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating the reaction.
Temperature: Increasing the reaction temperature generally increases the rate of all reaction steps, in accordance with the Arrhenius equation. However, it can also lead to an increase in side products, necessitating careful optimization. The use of microwave or flow-chemistry heating can provide more precise temperature control. mdpi.comnih.gov
pH/Catalyst: The Hantzsch synthesis can be influenced by the presence of acids or bases. An acid can protonate the carbonyl group of the α-halocarbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack. Conversely, a base can deprotonate the thioamide, increasing its nucleophilicity. The choice of acidic or basic conditions can also affect the regioselectivity of the reaction when using unsymmetrical reactants. xdbiochems.com
Utilization of 2 Isopropylthiazol 5 Yl Methanol As a Versatile Synthetic Building Block
Derivatization Strategies at the Methanol (B129727) Functional Group (C5-Position)
The primary alcohol at the C5-position of (2-Isopropylthiazol-5-yl)methanol is a prime site for a variety of chemical transformations, enabling the introduction of new functional groups and the extension of the carbon skeleton.
Controlled Oxidation Reactions to Form Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of this compound can be selectively oxidized to furnish either the corresponding aldehyde, 2-isopropylthiazole-5-carbaldehyde (B1439283), or the carboxylic acid, 2-isopropylthiazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.
For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and conditions for a Swern oxidation are well-suited for this transformation. wikipedia.orgchemistrysteps.comorganic-chemistry.orgorganic-chemistry.orgmychemblog.com The Dess-Martin periodinane oxidation, for instance, is known for its mild conditions (room temperature, neutral pH) and high chemoselectivity, making it an excellent choice for sensitive substrates. wikipedia.orgchemistrysteps.comorganic-chemistry.org Similarly, the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, operates at low temperatures and is tolerant of a wide range of functional groups. organic-chemistry.orgwikipedia.orgyoutube.comalfa-chemistry.com
To obtain the carboxylic acid, stronger oxidizing agents or more forcing conditions are necessary. This can often be achieved in a two-step process where the alcohol is first oxidized to the aldehyde, which is then further oxidized. Alternatively, reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can directly convert the primary alcohol to a carboxylic acid, although care must be taken to avoid degradation of the thiazole (B1198619) ring. A patent for a related compound, 2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid, suggests that such transformations on thiazolidine (B150603) rings are feasible.
| Product | Reagent(s) | Typical Conditions |
| 2-Isopropylthiazole-5-carbaldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature |
| 2-Isopropylthiazole-5-carbaldehyde | Oxalyl chloride, DMSO, Et₃N | CH₂Cl₂, -78 °C to room temperature |
| 2-Isopropylthiazole-5-carboxylic acid | KMnO₄ or Jones Reagent | Varies (often acidic or basic, elevated temp.) |
Esterification and Etherification Reactions for Structural Diversification
The hydroxyl group of this compound readily participates in esterification and etherification reactions, providing avenues for significant structural diversification.
Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. However, for a more controlled and often higher-yielding reaction, the use of more reactive acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) is common. libretexts.orgmedcraveonline.com These reactions proceed under mild conditions and are generally high-yielding. For instance, reaction with acetyl chloride would yield (2-isopropylthiazol-5-yl)methyl acetate.
Etherification is most commonly accomplished via the Williamson ether synthesis. wikipedia.orgbyjus.comfrancis-press.commasterorganicchemistry.comyoutube.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the ether. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.
| Reaction Type | Reagent 1 | Reagent 2 | Product Example |
| Esterification | This compound | Acetic anhydride (B1165640), Pyridine | (2-Isopropylthiazol-5-yl)methyl acetate |
| Etherification | This compound | NaH, then Methyl Iodide | 5-(Methoxymethyl)-2-isopropylthiazole |
Amination, Amidation, and Related Nitrogen-Containing Functionalization Reactions
The introduction of nitrogen-containing functional groups can be achieved through various synthetic strategies, often involving initial conversion of the alcohol to a better leaving group.
One effective method for amination is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the direct conversion of the alcohol to an amine with inversion of stereochemistry (though not relevant for this achiral substrate). The alcohol is activated by a mixture of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting activated intermediate is then displaced by a nitrogen nucleophile, such as phthalimide (B116566). Subsequent deprotection of the phthalimide yields the primary amine.
Alternatively, the alcohol can be converted to an alkyl halide (e.g., by reaction with thionyl chloride or phosphorus tribromide) or a sulfonate ester (e.g., tosyl chloride or mesyl chloride). These activated intermediates can then undergo nucleophilic substitution with ammonia (B1221849) or a primary or secondary amine to yield the corresponding amine derivative.
Amidation reactions can be carried out on the amine derivatives obtained from the above methods. Reaction of the amine with an acid chloride or acid anhydride will form the corresponding amide.
Halogenation and Subsequent Cross-Coupling Methodologies for C-C, C-N, C-O Bond Formation
For further functionalization, particularly the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, the thiazole ring itself can be targeted. Halogenation of the thiazole ring, followed by cross-coupling reactions, is a powerful strategy. The C5-position of the thiazole ring is susceptible to electrophilic halogenation. Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are often used for the selective bromination or iodination of electron-rich heterocyclic systems. wikipedia.orgnih.govorganic-chemistry.orgbohrium.commasterorganicchemistry.com
Once the halogenated derivative, for example, 5-bromo-(2-isopropylthiazol-5-yl)methanol, is synthesized, it can serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronic ester in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, introducing aryl, heteroaryl, or vinyl groups. nih.govyoutube.comorganic-chemistry.orgcaltech.edursc.org
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, leads to the formation of an alkynylthiazole derivative, another valuable C-C bond-forming reaction. organic-chemistry.orgnih.govresearchgate.netyoutube.comnih.gov
Negishi Coupling: The use of an organozinc reagent in a palladium- or nickel-catalyzed reaction provides another route to C-C bond formation.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the halogenated thiazole with an amine in the presence of a palladium catalyst and a suitable ligand.
These cross-coupling reactions offer a modular approach to synthesizing a vast library of derivatives from a common halogenated intermediate.
Transformations Involving the Thiazole Ring System and the Isopropyl Group
Beyond the functionalization of the methanol group, the thiazole ring and the isopropyl substituent offer additional handles for synthetic modification.
Regioselective Modifications and Functionalization at the 2-Isopropyl Group
While less common than modifications at the thiazole ring or the C5-substituent, the isopropyl group can potentially be functionalized. The benzylic-like protons on the carbon attached to the thiazole ring may be susceptible to radical halogenation under specific conditions, for instance, using N-bromosuccinimide with a radical initiator. However, controlling the regioselectivity of such a reaction could be challenging.
A more controlled approach might involve directed C-H activation, although this remains a specialized area of research. Alternatively, oxidation of the isopropyl group could potentially lead to a tertiary alcohol, 2-(1-hydroxy-1-methylethyl)thiazole derivatives, though this would likely require specific and carefully controlled oxidizing conditions to avoid side reactions on the thiazole ring.
Synthesis of Complex Thiazole Derivatives and Analogues Employing this compound
The dual functionality of this compound—a stable heterocyclic core and a reactive hydroxymethyl group—makes it an ideal starting point for the synthesis of more elaborate molecules.
The hydroxymethyl group at the C5 position is a key functional handle for elaboration into fused ring systems. For example, oxidation of the alcohol to an aldehyde would yield (2-isopropylthiazol-5-yl)carbaldehyde. This aldehyde can then participate in condensation reactions with various binucleophilic reagents to construct fused rings. A classic approach would be a reaction with an ortho-phenylenediamine derivative to form a thiazolo[5,4-b]quinoxaline system. Similarly, reaction with hydrazine (B178648) derivatives could lead to the formation of fused pyrazole (B372694) or triazole rings.
Another well-established strategy involves converting the hydroxymethyl group into a leaving group (e.g., a tosylate or halide) to create an electrophilic center. Subsequent reaction with a nucleophile tethered to the C4 position would enable the formation of a bridged system. Research on related systems demonstrates the feasibility of such intramolecular cyclizations to create novel bicyclic and polycyclic architectures containing the thiazole motif. researchgate.netnih.gov For instance, the synthesis of thiazolo[5,4-d]thiazoles, which are valuable in materials science, often involves the condensation of aminothiazoles with reagents that could be formed from the functional group manipulations of this compound. mdpi.com
The following table provides examples of cyclization reactions on functionalized thiazoles, illustrating potential pathways for elaborating this compound.
| Starting Thiazole Type | Reagent(s) | Fused/Bridged System Formed | Reference |
| 5-Acetyl-2-aminothiazole | Bromine, then thiourea | Imidazo[2,1-b]thiazole | nih.gov |
| 2-Amino-1,3,4-thiadiazole | α-Haloketones | Imidazo[2,1-b]-1,3,4-thiadiazole | researchgate.net |
| 2-Aminothiazole | Phenacyl bromide | Imidazo[2,1-b]thiazole | nih.gov |
| Thiazole-2,5-dicarboxylate | Hydrazine | Thiazolo-pyridazine | N/A |
Thiazole-containing compounds are increasingly utilized in material science as organic dyes, semiconductors, and fluorescent materials. nih.govnih.gov The rigid, planar, and electron-rich nature of the thiazole ring makes it an excellent component of π-conjugated systems. Thiazolo[5,4-d]thiazoles, for example, are known for their high oxidative stability and are used in organic light-emitting diodes (OLEDs). mdpi.com this compound can serve as a precursor to such materials. By coupling derivatives of this compound, extended conjugated systems can be built. For example, Sonogashira or Suzuki coupling reactions at the C4 position (after functionalization as described in 3.2.2) could be used to link multiple thiazole units or connect them to other aromatic systems, thereby tuning the electronic and optical properties of the resulting material. acs.org
In the field of catalysis, thiazole derivatives are used as ligands for transition metals. nih.gov The nitrogen atom of the thiazole ring can act as a coordination site for a metal center. By introducing other ligating groups into the molecule, multidentate ligands can be created. The hydroxymethyl group of this compound is a convenient anchor point for introducing phosphorus or nitrogen-based donor groups to create N,O or N,P-type ligands. Such thiazole-based ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenations. nih.gov Furthermore, thiazolium salts, formed by N-alkylation of the thiazole ring, are renowned catalysts for reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org
| Application Area | Thiazole Derivative Type | Function | Representative Research |
| Organic Electronics | Thiazolo[5,4-d]thiazoles | Organic Dyes for OLEDs | mdpi.com |
| Organic Electronics | Thiophene-Thiazole Copolymers | Organic Semiconductors | acs.org |
| Asymmetric Catalysis | Chiral Thiazole-Phosphine Ligands | Ligands for Iridium Catalysts | nih.gov |
| Biocatalysis | Chitosan-grafted Thiazoles | Eco-friendly Biocatalyst | nih.govnih.gov |
While this compound itself is achiral, it provides a platform for asymmetric synthesis. The hydroxymethyl group is a prochiral center that can be a site for stereoselective transformations. For instance, enzymatic oxidation of the alcohol could, in principle, be performed stereoselectively.
More practically, the hydroxymethyl group can be reacted with a chiral auxiliary. The resulting chiral ester or ether could then influence the stereochemical outcome of reactions at other parts of the molecule, such as the C4 position. Alternatively, chiral ligands can be synthesized from this compound, as discussed in the previous section. The synthesis of BINOL-based thiazole thioether ligands has been reported to give good enantioselectivity in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net A similar strategy, starting from this compound, could be employed to develop new classes of chiral ligands for various asymmetric transformations.
Role in Multi-Component Reactions and Combinatorial Synthesis
Multi-component reactions (MCRs) are powerful tools in modern drug discovery and materials science, allowing for the rapid construction of complex molecules from simple starting materials in a single step. iau.irbenthamdirect.comnih.gov Thiazoles are frequently synthesized via MCRs (e.g., the Hantzsch synthesis) and can also be used as building blocks in subsequent MCRs. nih.govacs.orgingentaconnect.com
The aldehyde derivative, (2-isopropylthiazol-5-yl)carbaldehyde, is a prime candidate for use in MCRs. It could serve as the carbonyl component in reactions like the Ugi or Passerini reactions. For example, reacting the aldehyde with an amine, an isocyanide, and a carboxylic acid in an Ugi four-component reaction would generate a diverse library of peptide-like molecules, each bearing the (2-isopropylthiazol-5-yl) scaffold. Such approaches are highly valuable in combinatorial chemistry for generating large libraries of compounds for biological screening. nih.gov The development of one-pot, four-component syntheses of functionalized thiazoles highlights the utility of this scaffold in generating molecular diversity efficiently. ingentaconnect.combenthamdirect.com
The following table summarizes prominent multi-component reactions where a thiazole aldehyde, derivable from this compound, could be a key input.
| Multi-Component Reaction | Key Reactants | Resulting Scaffold | Reference |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | researchgate.net |
| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide | researchgate.net |
| Hantzsch-type Thiazole Synthesis | α-Haloketone, Thioamide derivative | Substituted Thiazole | nih.govingentaconnect.com |
| Pyrazole-Thiazole Synthesis | Aryl Glyoxal, Aryl Thioamide, Pyrazolone | Pyrazole-linked Thiazole | acs.org |
Computational Chemistry and Theoretical Studies on 2 Isopropylthiazol 5 Yl Methanol and Its Transformations
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of a molecule. These methods allow for the prediction of how a molecule will interact with other chemical entities.
Prediction of Electrophilic and Nucleophilic Sites within the Molecule
The reactivity of (2-Isopropylthiazol-5-yl)methanol is governed by the distribution of electron density across its structure. Quantum chemical calculations can map out this distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is often achieved through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as through the calculation of electrostatic potential maps and atomic charges.
For thiazole (B1198619) derivatives, the nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atom of the methanol (B129727) group, are generally considered potential nucleophilic centers due to the presence of lone pairs of electrons. Conversely, the carbon atoms of the thiazole ring, particularly the one situated between the nitrogen and sulfur atoms, can exhibit electrophilic character. The isopropyl group, being an electron-donating group, can influence the electron density of the thiazole ring, potentially enhancing the nucleophilicity of the nitrogen atom.
Table 1: Predicted Electrophilic and Nucleophilic Sites in this compound based on General Thiazole Chemistry
| Site | Type | Reasoning |
| Nitrogen (N) in Thiazole Ring | Nucleophilic | Lone pair of electrons, potential for protonation or coordination. |
| Sulfur (S) in Thiazole Ring | Nucleophilic | Lone pairs of electrons, can participate in interactions. |
| Oxygen (O) in Methanol Group | Nucleophilic | Lone pairs of electrons, can act as a hydrogen bond acceptor or nucleophile. |
| Carbon (C2) of Thiazole Ring | Electrophilic | Influenced by adjacent heteroatoms, potential site for nucleophilic attack. |
| Carbon of the Methanol Group | Electrophilic | Bonded to the electronegative oxygen atom. |
| Hydrogen of the Hydroxyl Group | Electrophilic | Can act as a hydrogen bond donor. |
Analysis of Bond Dissociation Energies and Reaction Energetics
Bond Dissociation Energy (BDE) is a critical parameter for predicting the stability of a molecule and the feasibility of a chemical reaction. Computational methods can calculate the energy required to break a specific bond homolytically. In this compound, the BDEs of the C-S, C-N, C-C, C-O, and O-H bonds are of particular interest. For instance, the O-H bond in the methanol group is a likely site for radical abstraction, and its BDE would provide insight into the antioxidant potential of the molecule.
Furthermore, computational chemistry allows for the detailed study of reaction energetics, including the calculation of activation energies and reaction enthalpies. This is crucial for understanding the kinetics and thermodynamics of transformations involving this compound, such as oxidation of the alcohol, substitution on the thiazole ring, or reactions involving the isopropyl group.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, taking into account the influence of its environment, such as the solvent.
Investigation of Preferred Conformations in Solution and Gas Phase
The flexibility of the isopropyl and hydroxymethyl groups in this compound allows it to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations in both the gas phase and in different solvents. The orientation of the isopropyl group relative to the thiazole ring and the rotation around the C-C bond of the hydroxymethyl group are key conformational variables. These preferred conformations can significantly impact the molecule's reactivity and its interactions with biological targets.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally. By mapping the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates, a detailed understanding of the reaction can be achieved. For this compound, this could involve studying the mechanism of its synthesis, its metabolic pathways, or its role in a catalytic cycle. For instance, DFT calculations could be used to model the step-by-step process of its oxidation to the corresponding aldehyde or carboxylic acid, providing insights into the energies of each step and the geometry of the transition states.
Calculation of Energy Profiles and Transition States for Synthetic Transformations
The synthesis of derivatives from this compound involves various chemical reactions. Computational chemistry allows for the detailed mapping of the energy landscapes of these transformations. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile is crucial for understanding the feasibility and kinetics of a reaction.
Density Functional Theory (DFT) is a common method employed for these calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p) to balance accuracy and computational cost. mdpi.com For a given reaction, such as the oxidation of the methanol group or substitution on the thiazole ring, the geometries of all stationary points on the potential energy surface are optimized.
A key aspect of these studies is the identification and characterization of transition states, which represent the energy maxima along the reaction coordinate. The nature of the transition state, often characterized by a single imaginary frequency in vibrational analysis, provides critical information about the mechanism of the reaction.
Table 1: Hypothetical Energy Profile for a Synthetic Transformation of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Reagent) | 0.0 |
| Pre-reaction Complex | -2.5 |
| Transition State 1 | +15.8 |
| Intermediate | +3.2 |
| Transition State 2 | +12.1 |
| Product Complex | -5.0 |
| Products | -10.3 |
This table illustrates a hypothetical two-step reaction mechanism. The activation energy for the rate-determining step would be the difference in energy between the reactants and the highest energy transition state.
Elucidation of Catalytic Cycles and Role of Catalysts in Derivatization
Many synthetic transformations of this compound can be facilitated by catalysts. Computational modeling is instrumental in elucidating the intricate mechanisms of these catalytic cycles. By modeling the interaction of the substrate, catalyst, and any co-reagents, each step of the cycle can be investigated.
These studies can reveal the active form of the catalyst, the coordination of the substrate to the catalytic center, and the elementary steps involved in the transformation, such as oxidative addition, migratory insertion, and reductive elimination in the case of metal-catalyzed cross-coupling reactions. Theoretical calculations can also predict how modifications to the catalyst structure, such as changes in ligands, might affect the efficiency and selectivity of the reaction. This predictive capability is a powerful tool for the rational design of improved catalytic systems.
Structure-Property Relationship Studies for its Derivatives
Correlating Molecular Structure with Reactivity Profiles
The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to establish correlations between molecular descriptors and observed reactivity or other properties. mdpi.com
Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, can be calculated from the optimized molecular structure. These can include electronic descriptors (e.g., HOMO/LUMO energies, Mulliken charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. By developing a mathematical model that links these descriptors to a specific reactivity profile (e.g., reaction rate, yield), the reactivity of new, unsynthesized derivatives can be predicted.
Table 2: Selected Molecular Descriptors for Hypothetical Derivatives of this compound
| Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity (Arbitrary Units) |
| Derivative A | -6.2 | -1.5 | 2.1 | 5.8 |
| Derivative B | -6.5 | -1.2 | 3.5 | 7.2 |
| Derivative C | -5.9 | -1.8 | 1.8 | 4.5 |
This table showcases how different structural modifications in hypothetical derivatives (A, B, and C) can influence key electronic descriptors, which in turn can be correlated with their predicted reactivity.
Predictive Modeling for Rational Design of New Derivatives
Building upon the principles of structure-property relationships, predictive modeling aims to proactively design new derivatives of this compound with desired characteristics. researchgate.net By employing machine learning algorithms trained on datasets of known compounds and their properties, it is possible to screen virtual libraries of potential derivatives and prioritize those with the most promising profiles for synthesis and experimental testing. llnl.gov
These predictive models can be used to optimize for a range of properties, including enhanced reactivity in a specific transformation, or improved physicochemical properties. This in silico approach significantly accelerates the discovery and development process by focusing experimental efforts on candidates with a higher probability of success. sci-hub.se The integration of computational prediction and experimental validation creates a powerful workflow for the rational design of novel chemical entities. llnl.gov
Advanced Applications and Future Research Directions
Integration into Functional Materials Development
The unique structure of (2-Isopropylthiazol-5-yl)methanol, with its reactive hydroxyl group and stable aromatic core, makes it a compelling candidate for the development of novel functional materials.
Precursors for Advanced Polymer Architectures
The hydroxyl group of this compound allows it to act as a monomer in the synthesis of polyesters, polyurethanes, and polyethers. The incorporation of the 2-isopropylthiazole (B97041) moiety into the polymer backbone is anticipated to bestow unique properties upon the resulting materials. The thiazole (B1198619) ring can enhance thermal stability and introduce specific electronic characteristics. Furthermore, the isopropyl group can influence the polymer's solubility, morphology, and mechanical properties by introducing steric bulk. Research into thiazole-containing polymers has shown their potential in creating materials with valuable electronic and optical properties, suggesting a promising future for polymers derived from this specific methanol (B129727) derivative. rsc.org
Components in Novel Optoelectronic Materials and Devices
Thiazole-based compounds are increasingly recognized for their potential in optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.netresearch-nexus.netresearchgate.net These heterocyclic systems can be readily functionalized to tune their electronic and photophysical properties. rsc.orgacs.orgresearchgate.net The thiazole ring often acts as an electron-accepting unit in donor-acceptor type molecules, which are crucial for creating efficient light-emitting materials. acs.org
This compound could serve as a key building block for such materials. The hydroxyl group provides a convenient handle for further chemical modification, allowing it to be integrated into larger conjugated systems. Theoretical and experimental studies on related thiazole derivatives have demonstrated that their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be fine-tuned, which is a critical factor in designing materials for efficient charge injection and transport in OLEDs. researchgate.netresearch-nexus.net The photoluminescent properties of materials incorporating this moiety could span the visible spectrum, with potential for applications in displays and solid-state lighting. rsc.org
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to constructing complex, functional architectures from molecular building blocks. The structural elements of this compound make it an excellent candidate for such applications.
Design of Ligands for Metal Complexation and Coordination Chemistry
The thiazole ring contains both a nitrogen and a sulfur atom, which can act as donor sites for coordination with metal ions. researchgate.netresearchgate.net The nitrogen atom, in particular, is a common coordination site in 1,3-thiazole derivatives. researchgate.netresearchgate.net The hydroxyl group can also participate in coordination, potentially making this compound a bidentate ligand. The ability of methanol and its derivatives to act as ligands for various metal ions is well-established. quora.comrsc.org
The resulting metal complexes could have a wide range of applications, including catalysis, sensing, and the development of magnetic or luminescent materials. researchgate.netmdpi.com The specific geometry and electronic properties of the complexes would be dictated by the metal ion and the coordination environment, which can be influenced by the steric bulk of the isopropyl group. The study of such coordination complexes is a burgeoning field, with thiazole-based ligands being explored for their ability to form diverse and functional metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com
Building Blocks for Self-Assembled Structures and Nanomaterials
Non-covalent interactions, such as hydrogen bonding and π-π stacking, are fundamental to the self-assembly of molecules into ordered structures. The hydroxyl group of this compound is a prime candidate for forming strong hydrogen bonds, while the aromatic thiazole ring can participate in π-π stacking interactions. nih.govnih.gov
This dual capability allows for the programmed assembly of the molecule into higher-order structures like ribbons, sheets, or even more complex three-dimensional networks. nih.gov The interplay between hydrogen bonding and π-stacking, modulated by the steric influence of the isopropyl group, could lead to the formation of novel nanomaterials with tailored properties. The study of similar heterocyclic systems has shown that subtle changes in molecular structure can dramatically influence the resulting supramolecular assembly, opening up possibilities for creating materials with specific functions. nih.gov
Interdisciplinary Research Prospects
The potential applications of this compound extend beyond single disciplines, offering exciting prospects for interdisciplinary research. The convergence of organic synthesis, materials science, and nanotechnology will be crucial in fully realizing the potential of this and related functionalized thiazoles. benthamscience.comrsc.org
Future research could focus on creating hybrid materials where polymers or supramolecular assemblies derived from this compound are combined with other functional components, such as nanoparticles or biomolecules. Such integrated systems could find applications in areas like chemical sensing, where the thiazole unit could act as a recognition element, or in biomedical applications, leveraging the known biological activities of many thiazole derivatives. fabad.org.trmdpi.commdpi.com The exploration of its use in the development of "smart" materials that respond to external stimuli like light, heat, or chemical changes also represents a promising frontier.
Bio-inspired Synthesis and Exploration of Biomimetic Transformations
The synthesis of thiazole derivatives has traditionally been accomplished through established methods like the Hantzsch and Cook-Heilbron syntheses. numberanalytics.com However, contemporary research is shifting towards more sustainable and efficient "green" chemistry approaches, which often draw inspiration from biological processes. These bio-inspired strategies aim to mimic nature's efficiency by utilizing mild reaction conditions, environmentally benign solvents like water, and reusable catalysts.
Recent advancements have highlighted the use of novel catalytic systems for thiazole synthesis. For instance, one-pot multicomponent reactions catalyzed by reusable NiFe2O4 nanoparticles in an ethanol-water system have been developed for creating complex thiazole scaffolds. nih.gov This method offers high yields and aligns with the principles of green chemistry by employing a reusable catalyst and a safer solvent system compared to hazardous solvents like toluene (B28343) used in other methods. nih.govacs.org Similarly, chitosan, a natural biopolymer, has been functionalized and used as a heterogeneous catalyst in thiazole synthesis, taking advantage of its hydroxyl and amino groups to facilitate reactions under mild conditions. nih.gov
Another area of exploration involves biomimetic transformations that replicate enzymatic processes. The core reactivity of the thiazole ring, such as the acidity of the proton at the C2 position, is central to the function of thiamine (B1217682) (Vitamin B1) as a coenzyme in nature. Future research could focus on leveraging the specific functionalities of this compound in biomimetic contexts. The isopropyl group at the C2 position and the hydroxymethyl group at the C5 position could influence the molecule's role in transformations that mimic enzymatic catalysis, such as asymmetric synthesis or specific condensation reactions.
The exploration of such bio-inspired routes for the synthesis of this compound and its derivatives could lead to more efficient, economical, and environmentally friendly production methods, opening new avenues for its application.
| Synthesis Strategy | Catalyst | Solvent System | Key Features | Reference |
| One-Pot Multicomponent Synthesis | NiFe2O4 Nanoparticles | Ethanol (B145695):Water (1:1) | Reusable catalyst, green solvent system, high yields. | nih.gov |
| Ultrasound-Assisted Synthesis | Chitosan-based biocatalyst (TCsSB) | Not specified | Mild conditions, rapid reaction times, high yields, reusable catalyst. | nih.gov |
| Copper-Catalyzed Oxidative Cyclization | Copper catalyst | Not specified | Utilizes molecular oxygen as a green oxidant. | nih.gov |
Development of Advanced Catalytic Systems utilizing the Thiazole Scaffold as a Ligand Component
The thiazole ring is not only a pharmacophore but also a valuable component in coordination and organometallic chemistry. cdnsciencepub.com The nitrogen atom in the thiazole ring can act as a ligand, coordinating to metal centers to form catalysts for a variety of chemical transformations. The development of advanced catalytic systems using the thiazole scaffold as a key ligand component is a promising area of research.
Thiazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. cdnsciencepub.com For example, palladium(II) complexes featuring 4-phenyl-1,3-thiazole ligands have been synthesized and shown to be effective catalysts. In these complexes, the ligand binds to the palladium center through the thiazole nitrogen and via C-H activation at the ortho-position of the phenyl ring, creating a stable metalloheterocycle. cdnsciencepub.com These catalysts have demonstrated compatibility with a wide range of functional groups. cdnsciencepub.com
Furthermore, research has focused on developing thiazole-metal complexes for other catalytic applications. Complexes of thiazole derivatives with metals like Copper (Cu), Iron (Fe), and Palladium (Pd) have been synthesized and investigated for their catalytic prowess in multicomponent reactions, such as the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. semanticscholar.org The resulting catalysts have shown excellent yields, short reaction times, and the ability to be reused across multiple cycles without significant loss of activity. semanticscholar.org
The specific structure of this compound offers unique possibilities for ligand design. The thiazole nitrogen provides a primary coordination site, while the hydroxyl group of the C5-methanol substituent could act as a secondary binding site or a hemilabile coordinating group. This could lead to the formation of highly stable and selective catalysts. Future research will likely involve the synthesis of novel organometallic complexes incorporating this compound or its derivatives as ligands and evaluating their performance in a broad spectrum of catalytic reactions, including asymmetric synthesis and C-H activation.
| Catalyst System | Metal Center | Reaction Type | Key Findings | Reference |
| Phenylthiazole-Palladium Complex | Palladium(II) | Suzuki–Miyaura Aryl Cross-Coupling | Ligand binds via thiazole nitrogen and ortho-carbon of the phenyl ring; compatible with various functional groups. | cdnsciencepub.com |
| Ligand-Free Palladium Acetate | Palladium(0) Nanoparticles (in situ) | Direct Arylation of Thiazoles | Highly efficient at very low catalyst loadings (0.1-0.001 mol%) for activated aryl bromides. | researchgate.net |
| Thiazole-Derived Complexes (MATY) | Cu(II), Fe(III), Pd(II) | Synthesis of Pyrazole-4-carbonitriles | Pd(II) complex is a promising reusable catalyst under mild, ultrasonic conditions. | semanticscholar.org |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (2-Isopropylthiazol-5-yl)methanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclocondensation of thioureas with α-haloketones or via Hantzsch thiazole synthesis. For this compound, introducing the isopropyl group at position 2 may require sterically controlled alkylation. Optimization strategies include:
- Using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis .
- Catalytic bases like K₂CO₃ to enhance nucleophilic substitution efficiency .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts .
- Data Consideration : Compare yields under varying temperatures (e.g., 60°C vs. reflux) and solvent systems.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should overlapping signals be resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Assign thiazole ring protons (δ 7.5–8.5 ppm for H-4) and methanol protons (δ 3.5–4.5 ppm). Overlapping signals can be resolved using 2D techniques (HSQC, HMBC) to correlate protons with adjacent carbons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). Compare fragmentation patterns with databases like mzCloud .
- FTIR : Verify O-H stretch (~3200–3600 cm⁻¹) and thiazole C=N/C-S bonds (~1600 cm⁻¹) .
Q. How can researchers ensure the purity of this compound during isolation?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities .
- Crystallization : Ethanol or methanol recrystallization improves purity; monitor via melting point analysis (e.g., target m.p. ~130–140°C, similar to structurally related alcohols ).
- HPLC-PDA : Quantify purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What computational approaches are effective in predicting the electronic properties of this compound for drug discovery?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzymatic assays .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP) and metabolic stability .
Q. How does the isopropyl group at position 2 influence the reactivity of the thiazole ring in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky isopropyl group reduces accessibility to the thiazole C-2 position, favoring reactions at C-5 (methanol site).
- Electronic Effects : Electron-donating isopropyl groups increase electron density at C-4, enhancing electrophilic substitution.
- Experimental Validation : Compare reaction rates with 2-methylthiazole derivatives using kinetic studies .
Q. What strategies mitigate contradictions between experimental and computational spectral data for this compound?
- Methodological Answer :
- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by analyzing variable-temperature ¹H NMR .
- X-ray Crystallography : Resolve absolute configuration and compare with DFT-optimized structures .
- Error Analysis : Quantify deviations in calculated vs. observed chemical shifts (RMSD < 0.5 ppm acceptable) .
Q. What are the best practices for long-term storage of this compound to prevent degradation?
- Methodological Answer :
- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to inhibit oxidation .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., thiazole ring oxidation) .
- Lyophilization : For aqueous solutions, lyophilize to a stable powder and reconstitute before use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
